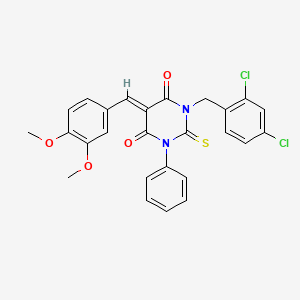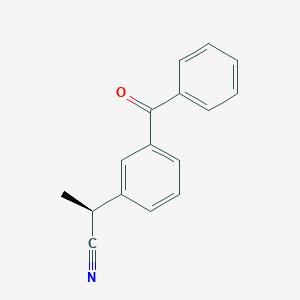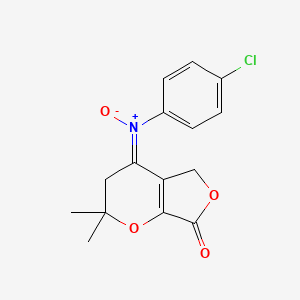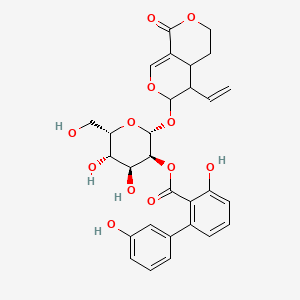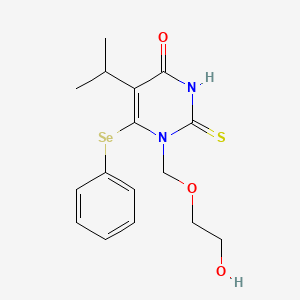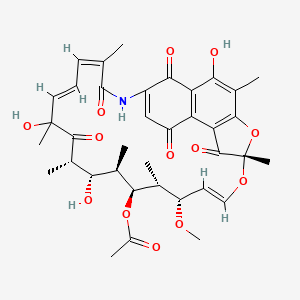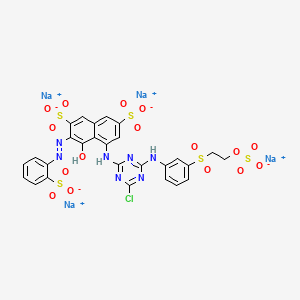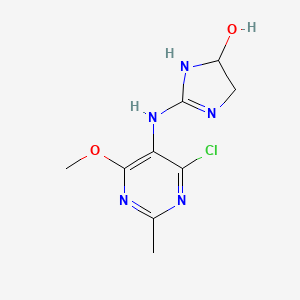
Hydroxy moxonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy moxonidine is a metabolite of moxonidine, a centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension. It acts as an agonist at the imidazoline receptor subtype 1, which is involved in the regulation of sympathetic nervous system activity and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for hydroxy moxonidine are not well-documented. The production of moxonidine, its parent compound, typically involves large-scale chemical synthesis processes that ensure high purity and yield. These methods may include the use of advanced chemical reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroxy moxonidine can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to form dithis compound or dehydrogenated moxonidine.
Reduction: Reduction reactions may convert this compound back to its parent compound, moxonidine.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include dithis compound, dehydrogenated moxonidine, and other related metabolites .
Scientific Research Applications
Hydroxy moxonidine has several scientific research applications, including:
Mechanism of Action
Hydroxy moxonidine exerts its effects by acting on the imidazoline receptor subtype 1, similar to its parent compound, moxonidine. This receptor is located in the rostral ventrolateral medulla, a region of the brain involved in regulating sympathetic nervous system activity. By binding to this receptor, this compound decreases sympathetic outflow, leading to a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Moxonidine: The parent compound of hydroxy moxonidine, used primarily for hypertension treatment.
Rilmenidine: Similar to moxonidine, it selectively targets imidazoline receptors and is used for hypertension management.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of moxonidine. Its selective action on imidazoline receptors, with minimal activity on alpha-2 adrenergic receptors, distinguishes it from other similar compounds like clonidine .
Properties
CAS No. |
272114-34-8 |
|---|---|
Molecular Formula |
C9H12ClN5O2 |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
2-[(4-chloro-6-methoxy-2-methylpyrimidin-5-yl)amino]-4,5-dihydro-1H-imidazol-5-ol |
InChI |
InChI=1S/C9H12ClN5O2/c1-4-12-7(10)6(8(13-4)17-2)15-9-11-3-5(16)14-9/h5,16H,3H2,1-2H3,(H2,11,14,15) |
InChI Key |
PXMQSXSEMQEDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCC(N2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


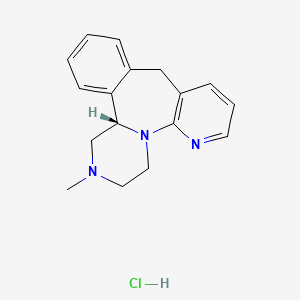

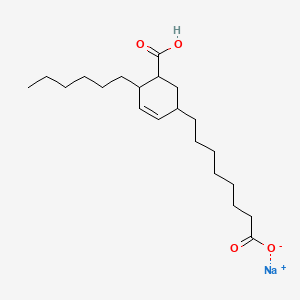
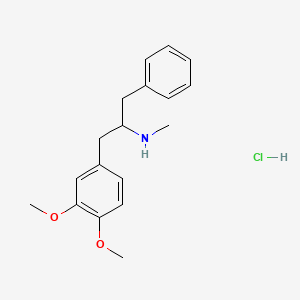
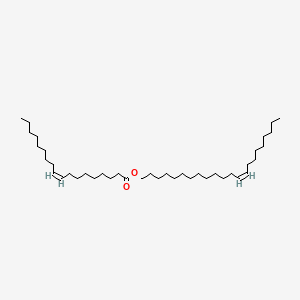
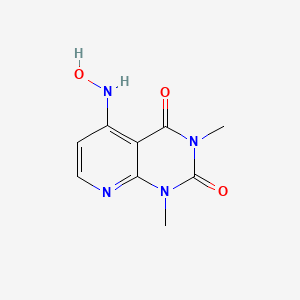
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)
